Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
Description
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTAZROIDWHIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137600-90-7 | |
| Record name | rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[3.1.0]hexane.
Functionalization: The precursor undergoes functionalization to introduce the amine group. This can be achieved through various methods, including amination reactions using reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molecular Weight : 133.62 g/mol
- Structural Features : The bicyclic structure contributes to its unique reactivity and biological activity.
Medicinal Chemistry
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride has shown potential in drug development due to its unique structural properties. Key applications include:
- Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral effects, particularly against respiratory viruses like human respiratory syncytial virus (hRSV). The mechanism likely involves interaction with viral proteins or host cell receptors, inhibiting viral replication【1】.
- Neuropharmacology : Research is ongoing to evaluate its effects on neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders【5】.
Organic Synthesis
As a versatile building block, rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is utilized in the synthesis of complex organic molecules:
- Intermediate for Drug Synthesis : It serves as an essential intermediate in synthesizing various pharmaceuticals due to its ability to undergo multiple chemical transformations【2】.
- Synthesis of Novel Compounds : Its unique bicyclic structure allows for the exploration of new reaction pathways, facilitating the development of novel compounds with potential biological activity【4】.
Case Study 1: Antiviral Activity
A study conducted on rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride demonstrated its ability to inhibit hRSV replication in vitro. The compound's interaction with viral proteins was analyzed through binding affinity studies, revealing a significant reduction in viral load compared to control groups【1】.
Case Study 2: Neuropharmacological Effects
In a separate investigation focusing on neuropharmacological applications, rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride was tested for its effects on serotonin receptors. Results indicated that the compound could modulate receptor activity, suggesting potential applications in treating mood disorders【5】.
Mechanism of Action
The mechanism of action of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and amine group allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
- Rac-(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride
Uniqueness
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Biological Activity
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic compound notable for its unique structural properties and potential biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a bicyclo[3.1.0]hexane framework with an amine group, which contributes to its biological activity through specific interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, influencing the compound's specificity and efficacy in biological systems.
The mechanism of action of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that affect cellular responses.
The precise molecular targets and pathways are still under investigation, but preliminary data suggest significant effects on cell proliferation and apoptosis in cancer cell lines .
Biological Activity Studies
Recent studies have evaluated the biological activity of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride in various contexts:
Antitumor Activity
A series of compounds related to the bicyclo[3.1.0]hexane framework have been studied for their antitumor properties:
- Cell Lines Tested : Human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26).
- IC50 Values : The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across different cell lines.
- Mechanism Observed : Induction of apoptosis was noted, with significant accumulation of cells in the SubG1 phase of the cell cycle after treatment .
| Cell Line | IC50 Range (μM) | Apoptosis Induction | Observations |
|---|---|---|---|
| K562 | 4.2 - 24.1 | Yes | Cell cycle arrest |
| HeLa | 4.2 - 24.1 | Yes | Filopodium-like protrusions reduced |
| CT26 | 4.2 - 24.1 | Yes | Increased early and late apoptosis |
In Vivo Studies
Preliminary in vivo studies have shown that certain derivatives of bicyclo[3.1.0]hexane can significantly impact tumor growth dynamics in animal models, indicating potential therapeutic applications in oncology .
Comparative Studies
Comparative studies with similar compounds highlight the unique properties of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride | Bicyclic amine | Unique binding interactions |
| Rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride | Fluorinated derivative | Enhanced lipophilicity |
| 2-Oxabicyclo[3.1.0]hexan-6-amine | Contains oxygen atom | Distinct chemical properties |
Q & A
Q. What are the recommended synthetic methodologies for rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride in academic laboratories?
The synthesis typically involves bicyclic scaffold construction followed by amine functionalization and hydrochloride salt formation. Key steps include:
- Bicyclo[3.1.0]hexane core synthesis : Cyclopropanation via Simmons-Smith reactions or photochemical methods using precursors like ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 69407-32-5) as intermediates .
- Amine introduction : Reductive amination or nucleophilic substitution on activated intermediates.
- Resolution of racemates : Use of chiral resolving agents or chromatography if enantiopure forms are required .
- Hydrochloride formation : Treatment with HCl in anhydrous conditions, followed by recrystallization for purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR to confirm bicyclic structure and amine proton environment.
- X-ray crystallography : Resolves stereochemistry and confirms the rac-(1R,5R) configuration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z for C₆H₁₀N·HCl: 135.08 [M-Cl]+).
- HPLC with chiral columns : Essential for assessing enantiomeric excess if resolving racemates .
Q. What safety protocols are mandatory when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols .
- Waste disposal : Segregate halogenated waste and neutralize residual HCl before disposal .
Advanced Research Questions
Q. How do stereochemical challenges impact the synthesis and purification of this compound?
The bicyclo[3.1.0]hexane scaffold introduces inherent stereochemical complexity:
- Racemization risks : Acidic or high-temperature conditions may epimerize the amine group. Mitigate via low-temperature reactions (e.g., <0°C) and non-acidic workup .
- Resolution methods : Chiral HPLC (e.g., using amylose-based columns) or diastereomeric salt formation with tartaric acid derivatives .
- Contradictions in literature : Reported yields vary due to differences in cyclopropanation efficiency (40–75%) based on catalyst choice (e.g., Zn-Cu vs. Rh complexes) .
Q. How can researchers address discrepancies in reaction yields across synthesis protocols?
- Variable catalysts : Zn-Cu couples yield 40–50% bicyclic cores, while Rh catalysts improve to 60–75% but require stringent anhydrous conditions .
- Purity of intermediates : Impurities in ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 69407-32-5) reduce amine functionalization efficiency. Recrystallize intermediates before use.
- Scale limitations : Milligram-scale reactions may report higher yields than bulk syntheses due to mixing inefficiencies.
Q. What biological or pharmacological activities are associated with this compound?
While direct studies on rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine HCl are limited, structurally related bicyclic amines show:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
